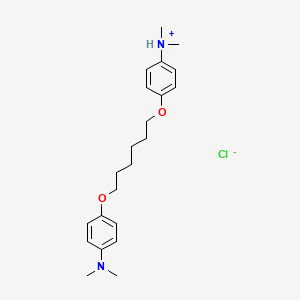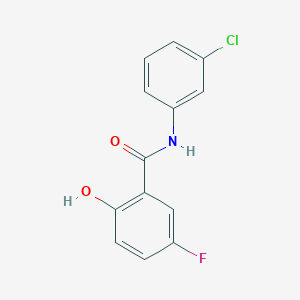
4,4',4''-Trianilinotrityl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-Trianilinotrityl alcohol is a complex organic compound known for its unique structure and properties It is characterized by the presence of three aniline groups attached to a central trityl alcohol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Trianilinotrityl alcohol typically involves the reaction of trityl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the chlorine atoms on the trityl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-Trianilinotrityl alcohol may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4,4’,4’'-Trianilinotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4,4’,4’'-Trianilinotrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’,4’'-Trianilinotrityl alcohol involves its interaction with various molecular targets. The aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial for its role in catalysis and as a precursor in organic synthesis.
相似化合物的比较
Similar Compounds
4,4’,4’'-Trimethoxytrityl alcohol: Similar in structure but with methoxy groups instead of aniline groups.
Triphenylmethanol: Lacks the aniline groups, making it less reactive in certain substitution reactions.
Uniqueness
4,4’,4’'-Trianilinotrityl alcohol is unique due to the presence of three aniline groups, which significantly enhance its reactivity and potential applications compared to other trityl alcohol derivatives. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
23681-60-9 |
|---|---|
分子式 |
C37H31N3O |
分子量 |
533.7 g/mol |
IUPAC 名称 |
tris(4-anilinophenyl)methanol |
InChI |
InChI=1S/C37H31N3O/c41-37(28-16-22-34(23-17-28)38-31-10-4-1-5-11-31,29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33/h1-27,38-41H |
InChI 键 |
QIVYWOAVUUJDEC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





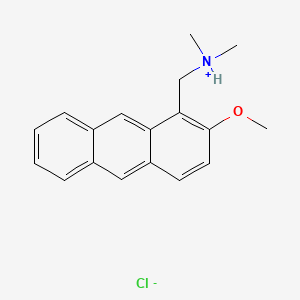
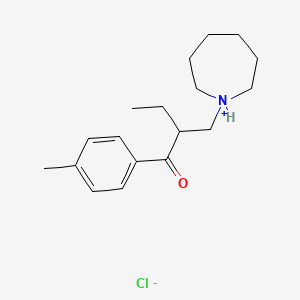



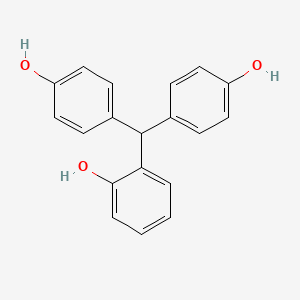
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 11-methoxy-](/img/structure/B13752306.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
